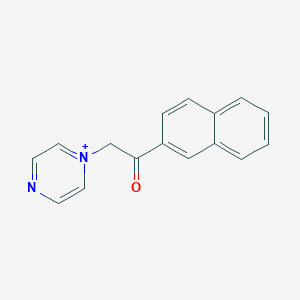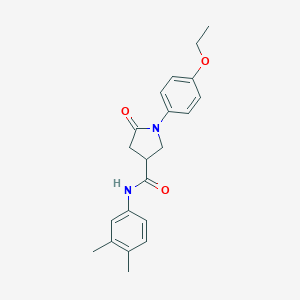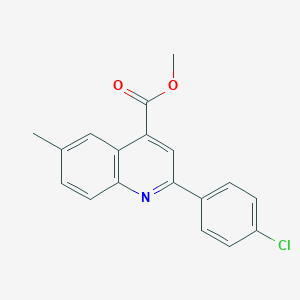
1-naphthalen-2-yl-2-pyrazin-1-ium-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-naphthalen-2-yl-2-pyrazin-1-ium-1-ylethanone is a chemical compound with a molecular formula of C16H13N2O It is known for its unique structure, which includes a naphthyl group and a pyrazin-1-ium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthalen-2-yl-2-pyrazin-1-ium-1-ylethanone typically involves the reaction of 2-naphthylacetic acid with pyrazine. The process generally includes the following steps:
Formation of 2-naphthylacetyl chloride: This is achieved by reacting 2-naphthylacetic acid with thionyl chloride (SOCl2) under reflux conditions.
Reaction with pyrazine: The resulting 2-naphthylacetyl chloride is then reacted with pyrazine in the presence of a base such as triethylamine (Et3N) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity
Properties
Molecular Formula |
C16H13N2O+ |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
1-naphthalen-2-yl-2-pyrazin-1-ium-1-ylethanone |
InChI |
InChI=1S/C16H13N2O/c19-16(12-18-9-7-17-8-10-18)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2/q+1 |
InChI Key |
GVGBPLRCICSARU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C[N+]3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C[N+]3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)

![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)


![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)
